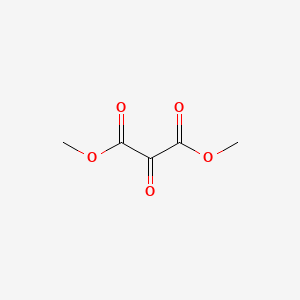

Dimethyl 2-oxomalonate

Übersicht

Beschreibung

Dimethyl 2-oxomalonate, also known as Diethyl oxomalonate or Diethyl mesoxalate, is the diethyl ester of mesoxalic acid . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions .

Synthesis Analysis

The asymmetric synthesis of highly functionalized pyrrolidine derivatives with three contiguous stereogenic centers and bearing a trifluoromethyl group has been developed through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence .Molecular Structure Analysis

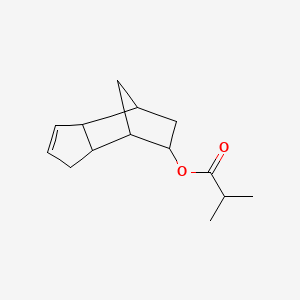

This compound has a molecular formula of C8H12O5. Its average mass is 188.178 Da and its monoisotopic mass is 188.068466 Da .Chemical Reactions Analysis

This compound exhibits high electrophilicity and accepts the nucleophilic addition of a less nucleophilic acid amide to afford N,O-hemiacetal .Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Dimethyl 2-oxomalonate derivatives, such as dimethyl fumarate (BG00012), have shown promising results in neuroprotective applications. In studies involving multiple sclerosis, dimethyl fumarate demonstrated beneficial effects on relapse rates and indicators of inflammation and axonal destruction. It ameliorates disease progression and preserves myelin, axons, and neurons, potentially via the activation of the Nrf2 antioxidant pathway (Linker et al., 2011).

Chemical Synthesis Applications

This compound is used in the synthesis of highly substituted tetrahydrofurans. The Rh(II)-catalyzed reaction with aryl aldehydes and beta-nitrostyrenes forms these compounds, which may have various applications in organic chemistry (Nair et al., 2004).

Role in Cellular Processes

Research on derivatives like dimethyl sulfoxide (DMSO) indicates its capacity to suppress ion currents and calcium influx, protecting against excitotoxic death in neurons. This highlights the potential application of this compound derivatives in neurological research and therapies (Lu & Mattson, 2001).

Development of Hindered Tertiary Amines

This compound derivatives have been used to synthesize hindered tertiary amines. The Rh(2)(OAc)(4)-stabilized carbenoid derived from dimethyl diazomalonate inserts into the N-H bond of secondary aliphatic amines, leading to the formation of these amines in satisfactory yields. This could have implications in organic synthesis and pharmaceutical research (Yang et al., 2001).

Mechanism of Action in Multiple Sclerosis Models

Dimethyl fumarate inhibits the expression of integrin α4 on circulating lymphocytes in multiple sclerosis models, offering an alternative mechanism for its efficacy in treating this condition (Kihara et al., 2015).

Wirkmechanismus

The mechanism of action of Dimethyl 2-oxomalonate is not well understood. It is thought to involve dimethyl fumarate degradation to its active metabolite, monomethyl fumarate (MMF). Both dimethyl fumarate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .

Safety and Hazards

Eigenschaften

IUPAC Name |

dimethyl 2-oxopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-9-4(7)3(6)5(8)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOCYQDSDXLBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

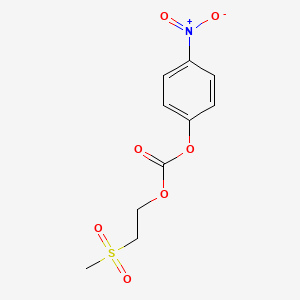

COC(=O)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338213 | |

| Record name | Dimethyl 2-oxomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3298-40-6 | |

| Record name | Dimethyl 2-oxomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)